The synthesis of GemdP can be achieved through various chemical methods. A notable approach involves a three-step process starting from cytidine. [, ]
This method offers several advantages, including high yields (up to 68%), scalability for industrial production (demonstrated at a 200 g scale), and the elimination of chromatographic purification steps, simplifying the process. [, ]
GemdP exhibits distinct structural features compared to its analog, cytidine diphosphate. [] The presence of geminal fluorines at the 2' position of the ribose sugar and the absence of a 3'-hydroxyl group significantly influence its interaction with RNR. [] X-ray crystallographic studies of eukaryotic RNR bound to GemdP have revealed these structural details. []
The geminal fluorines engage in unusual interactions with the enzyme, causing a shift in the ribose and base orientation of GemdP compared to cytidine diphosphate. [] This shift affects the conformation of loop 2 within the RNR active site, a region crucial for substrate recognition and binding. [] The altered loop 2 conformation disrupts the enzyme's ability to bind and convert substrates effectively, contributing to GemdP's potent inhibitory effect.
GemdP exerts its effect by acting as a mechanism-based inhibitor of ribonucleotide reductase (RNR). [] Upon entering the cell, GemdP is phosphorylated to its triphosphate form, Gemcitabine triphosphate (dFdCTP). dFdCTP then competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into DNA by DNA polymerase. The incorporation of dFdCTP into DNA leads to chain termination, inhibiting further DNA synthesis.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2